Griseolutein B vs. Phenazinomycin and Clinical Standards: Quantified Antitrypanosomal Potency Advantage
Griseolutein B demonstrates a unique and dramatic potency advantage against Trypanosoma brucei brucei strain GUTat 3.1, with an IC50 of 1.4 ng/mL. This represents a 164-fold increase in potency compared to the closely related phenazine antibiotic phenazinomycin (IC50 230 ng/mL). Furthermore, griseolutein B is 1100–1600-fold more potent than the clinically used antitrypanosomal drugs suramin (IC50 1580 ng/mL) and eflornithine (IC50 2270 ng/mL) [1]. This level of potency is not observed in other tested phenazines, including griseoluteic acid (IC50 2030 ng/mL) and clofazimine (IC50 1920 ng/mL) [1].
| Evidence Dimension | In vitro antitrypanosomal activity |
|---|---|
| Target Compound Data | IC50 = 1.4 ng/mL |
| Comparator Or Baseline | Phenazinomycin IC50 = 230 ng/mL; Suramin IC50 = 1580 ng/mL; Eflornithine IC50 = 2270 ng/mL; Griseoluteic acid IC50 = 2030 ng/mL; Clofazimine IC50 = 1920 ng/mL |
| Quantified Difference | 164-fold more potent than phenazinomycin; 1100-1600-fold more potent than suramin and eflornithine |
| Conditions | Trypanosoma brucei brucei strain GUTat 3.1 in vitro assay |
Why This Matters
For researchers investigating novel antitrypanosomal leads or requiring a highly potent positive control, griseolutein B offers an activity level that is statistically and functionally distinct from any other tested phenazine or standard-of-care drug, justifying its specific procurement.
- [1] Otoguro K, et al. In vitro and in vivo anti-Trypanosoma brucei activities of phenazinomycin and related compounds. J Antibiot (Tokyo). 2010;63(10):579-581. View Source
